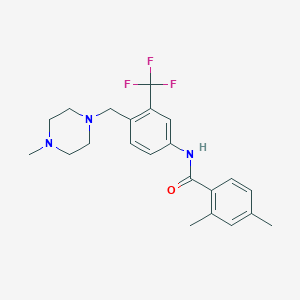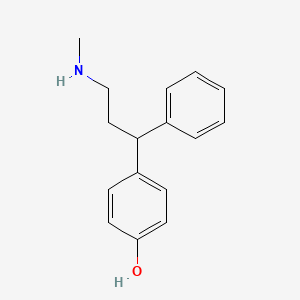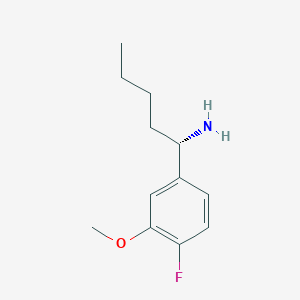
1-Bromo-4-methyl-3-penten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-methyl-3-penten-2-one is an organic compound with the molecular formula C₆H₉BrO It is a brominated derivative of 4-methyl-3-penten-2-one and features a bromine atom attached to the first carbon of the pentenone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-methyl-3-penten-2-one can be synthesized through the bromination of 4-methyl-3-penten-2-one. The reaction typically involves the addition of bromine (Br₂) to 4-methyl-3-penten-2-one in the presence of a solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and bromine, with careful control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-methyl-3-penten-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Reduction: The compound can be reduced to 4-methyl-3-penten-2-ol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Oxidation of this compound can yield 4-methyl-3-pentenoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Oxidation: Performed in aqueous or organic solvents under controlled temperature conditions.
Major Products:
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 4-Methyl-3-penten-2-ol.
Oxidation: 4-Methyl-3-pentenoic acid.
Applications De Recherche Scientifique
1-Bromo-4-methyl-3-penten-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-methyl-3-penten-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound can also participate in addition reactions due to the presence of the double bond in the pentenone chain. These reactions are mediated by the interaction of the compound with specific molecular targets and pathways, depending on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-Bromo-4-methyl-3-penten-2-one can be compared with other similar compounds such as:
4-Methyl-3-penten-2-one: Lacks the bromine atom and has different reactivity and applications.
1-Bromo-3-penten-2-one: Similar structure but without the methyl group, leading to different chemical properties.
4-Bromo-3-penten-2-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H9BrO |
|---|---|
Poids moléculaire |
177.04 g/mol |
Nom IUPAC |
1-bromo-4-methylpent-3-en-2-one |
InChI |
InChI=1S/C6H9BrO/c1-5(2)3-6(8)4-7/h3H,4H2,1-2H3 |
Clé InChI |
ZDGHPWNIHFBZIE-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid](/img/structure/B12972230.png)






![(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride](/img/structure/B12972269.png)

![1h-Pyrrolo[3,2-b]pyridine-5-acetic acid](/img/structure/B12972295.png)


![N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B12972310.png)
